Lithium bromate

説明

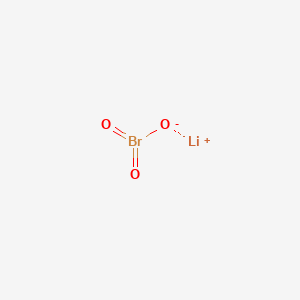

Lithium bromate (LiBrO3) is the lithium salt of bromic acid . It has a molar mass of 134.84 g/mol . It is usually prepared by the electrolysis of lithium bromide solution at 65–70 °C, in the presence of dichromate and using anodes of lead dioxide or iron and cathodes of stainless steel or copper .

Synthesis Analysis

This compound can be synthesized by the electrolysis of lithium bromide solution at 65–70 °C, in the presence of dichromate . The this compound can be crystallized by cooling the electrolyte, and any unoxidized bromide recycled . It can also be prepared by reacting bromine with lithium hydroxide solution at 50–90 °C .

Molecular Structure Analysis

The molecular formula of this compound is BrLiO3 . Its average mass is 134.843 Da and its monoisotopic mass is 133.919083 Da .

Chemical Reactions Analysis

Theoretical studies of the bromate electroreduction from strongly acidic solution have been overviewed . The energy density of the this compound is based on the reaction scheme: BrO3− + 6 H+ + 6 e− = Br− + 3 H2O .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.84 and appears as a crystalline solid . It has a density of 2.89 g/cm3 . It is soluble in water .

科学的研究の応用

1. Application in Absorption Refrigeration Systems

Lithium bromate is a key component in absorption refrigeration systems, absorption heat pumps, and absorption heat transformers. The study by Palacios‐Bereche, Gonzales, & Nebra (2012) focuses on the exergy (a measure of energy efficiency) of this compound–water solutions in these systems. They emphasize the importance of considering the non-ideal behavior of these solutions for accurate energy calculations.

2. Role in Li–O2 Cells

This compound is used in Li–O2 cells as an electrolyte and a redox mediator. The research by Kwak et al. (2016) demonstrates that this compound can improve the performance of these cells, offering high efficiency and better cyclability compared to other lithium halide salts.

3. Ion Association Studies

The association of lithium cation with bromate ion has been studied in nonaqueous solutions of alkali metal salts. Researchers like Mikhaĭlov, Rabchuk, & Lazarev (2017) have used IR spectroscopy and density functional theory to understand the microstructure of bromate ion with lithium cation.

4. Properties Measurement for Absorption Machines

The properties of this compound aqueous solutions are crucial for absorption machines. Labra et al. (2017) conducted studies to measure properties like electrical conductivity, density, and refractive indexes, which are essential for determining the efficiency and concentration in prototype absorption machines.

5. Influence in Membrane Performance

This compound, among other lithium halides, has been studied for its influence on the performance of polyethersulfone membranes. Idris, Ahmed, & Limin (2010) found that this compound can enhance membrane performance, particularly in terms of solute separation and flux range.

6. Water Vapor Absorption Studies

This compound's role in water vapor absorption, especially in liquid desiccants for absorption refrigeration, has been explored. Research by Weng, Song, Jacobs, & Elliott (2016) provided insights into the molecular interactions in this compound solutions and their impact on absorption kinetics.

7. Role in Nuclear Chemistry

The chemical effects of nuclear recoil on this compound have been investigated. Studies like those by Apers et al. (1963) provide insights into the behavior of this compound under neutron irradiation, contributing to our understanding of isotope effects in nuclear chemistry.

Safety and Hazards

特性

IUPAC Name |

lithium;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHZVOLSLQFSTN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Br(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiBrO3, BrLiO3 | |

| Record name | lithium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884514 | |

| Record name | Bromic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13550-28-2 | |

| Record name | Bromic acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)

![3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613264.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)